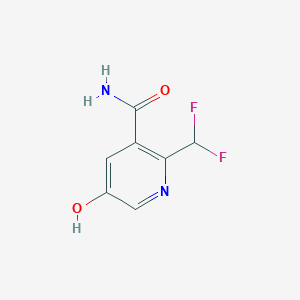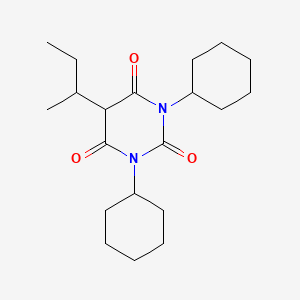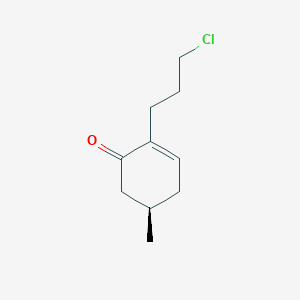
(R)-2-(3-chloropropyl)-5-methylcyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is an organic compound with a unique structure that includes a chloropropyl group and a methylcyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone typically involves the reaction of a suitable cyclohexenone derivative with a chloropropylating agent. One common method is the alkylation of 5-methylcyclohex-2-enone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for probing biological systems.
Medicine
In medicine, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may be explored for its potential therapeutic properties. Its derivatives could be investigated for their activity against specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the chloropropyl group but has a different core structure.
3-chloropropyltrichlorosilane: Another compound with a chloropropyl group, used in different applications.
Uniqueness
®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is unique due to its combination of a cyclohexenone ring and a chloropropyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C10H15ClO |
|---|---|
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
(5R)-2-(3-chloropropyl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,6-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
YQKLCEZXAXIJNN-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CC=C(C(=O)C1)CCCCl |
Kanonische SMILES |
CC1CC=C(C(=O)C1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
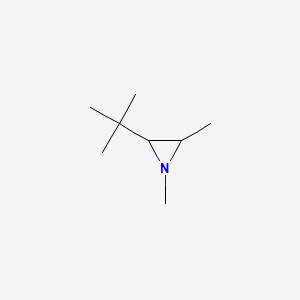

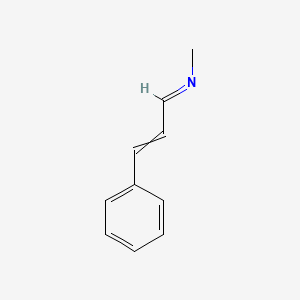
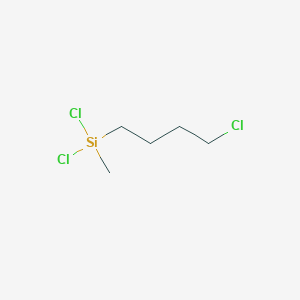
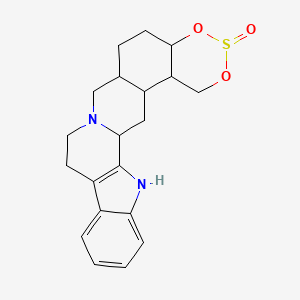
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
